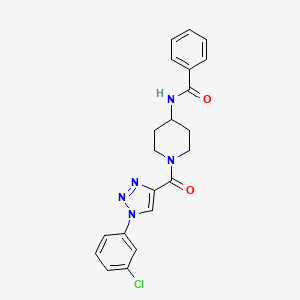
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction , and the coupling of the piperidine ring and the benzamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group, the piperidine ring, the 1,2,3-triazole ring, and the chlorophenyl group. The spatial arrangement of these groups could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzamide group could undergo hydrolysis, and the chlorophenyl group could participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity and influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Molecular Interaction
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, has been studied for its molecular interaction with the CB1 cannabinoid receptor. The research utilized conformational analysis and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models, providing insights into the steric and electrostatic interactions significant for binding to the CB1 receptor (Shim et al., 2002).
Antioxidant and Antimicrobial Properties
Studies on 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives have explored their antioxidant and antiradical activities. These compounds, synthesized from related chlorophenyl-triazole structures, show potential for medical applications due to their capacity to mitigate oxidative stress (Bekircan et al., 2008). Additionally, antimicrobial activities of some new 1,2,4-triazole derivatives have been evaluated, providing a foundation for the development of new therapeutic agents against various microorganisms (Bektaş et al., 2007).
Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic analogues of 1192U90 have been synthesized and assessed for their potential as antipsychotic agents. This research focused on their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize apomorphine-induced behaviors in mice, demonstrating the therapeutic potential of such compounds (Norman et al., 1996).
Anti-acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. These studies reveal the importance of structural modifications to enhance the activity, highlighting the role of the piperidine nitrogen atom and the impact of substituents on benzamide for improving efficacy against acetylcholinesterase, a target for antidementia therapies (Sugimoto et al., 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-16-7-4-8-18(13-16)27-14-19(24-25-27)21(29)26-11-9-17(10-12-26)23-20(28)15-5-2-1-3-6-15/h1-8,13-14,17H,9-12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXBGHIFTKIELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


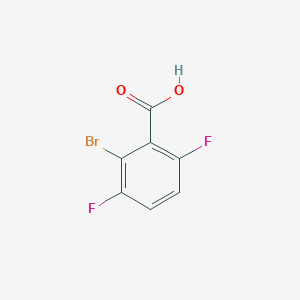
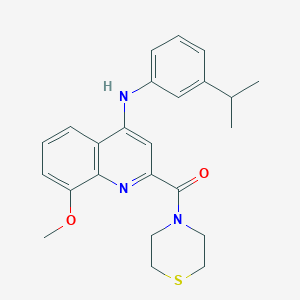
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2729815.png)
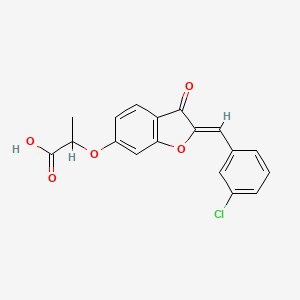
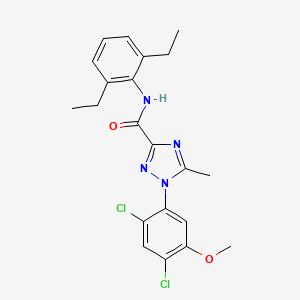
![tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/no-structure.png)
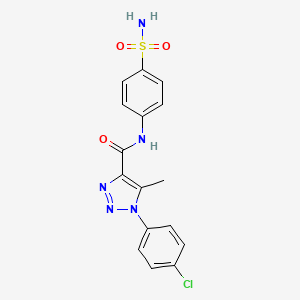
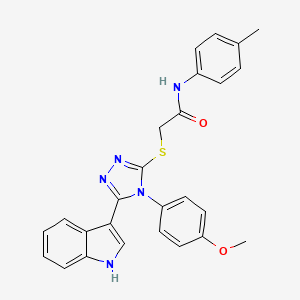

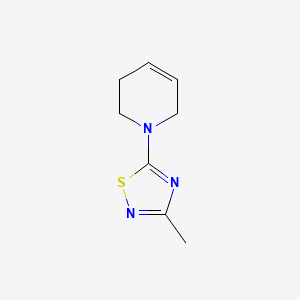
![2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2729830.png)
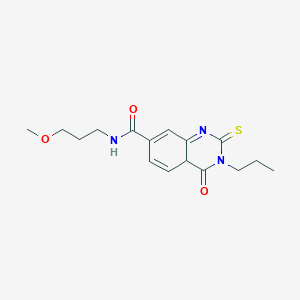
![N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2729833.png)